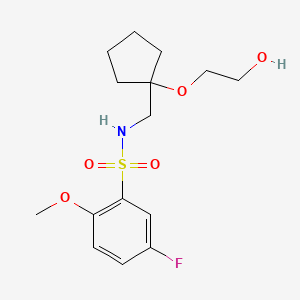

5-氟-N-((1-(2-羟乙氧基)环戊基)甲基)-2-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

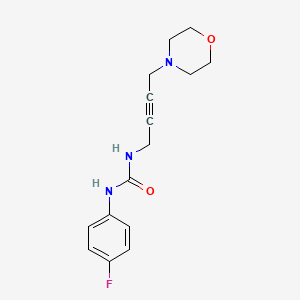

The compound 5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide is a chemically synthesized molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior of similar sulfonamide derivatives and the role of fluorine atoms in medicinal chemistry.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and the careful selection of catalysts and reagents. For example, the paper titled "N-Fluorobenzenesulfonimide as a highly effective Ag(i)-catalyst attenuator for tryptamine-derived ynesulfonamide cycloisomerization" discusses the use of N-Fluorobenzenesulfonimide (NFSI) as a catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives from ynesulfonamide . This suggests that NFSI and similar reagents could potentially be used in the synthesis of the compound , particularly if fluorine incorporation is a step in the synthetic route.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) and often includes additional functional groups that can affect the molecule's properties and reactivity. The introduction of a fluorine atom, as discussed in the paper on COX-2 inhibitors, can significantly affect the biological activity and selectivity of these molecules . This implies that the fluorine atom in the compound of interest may play a crucial role in its biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their structure and the presence of reactive functional groups. The paper on the preparation of 5-fluoropyrazoles demonstrates the use of NFSI for the direct fluorination of pyrazoles . This indicates that NFSI could be a valuable reagent for introducing fluorine atoms into other heterocyclic compounds, potentially including the synthesis of 5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the compound's lipophilicity, stability, and hydrogen bonding capacity, which are important factors in drug design . The ortho-fluorine atom in the COX-2 inhibitor JTE-522 enhances COX-1/COX-2 selectivity, suggesting that the fluorine in the compound under analysis may also contribute to its selectivity and potency if it is intended for use as a drug .

科学研究应用

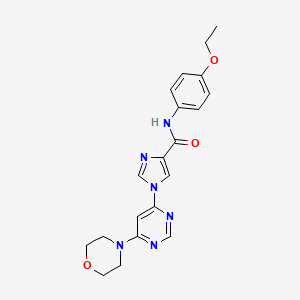

药物化学应用

5-氟-N-((1-(2-羟乙氧基)环戊基)甲基)-2-甲氧基苯磺酰胺的相关化合物已被探索其作为特定生物靶标抑制剂的潜力。例如,苯磺酰胺的衍生物已被研究其对环氧合酶-2 (COX-2) 的选择性抑制,环氧合酶-2 是一种参与炎症和疼痛的酶。此类研究旨在开发用于治疗类风湿性关节炎和骨关节炎以及急性疼痛管理等疾病的新型治疗剂 (Hashimoto et al., 2002).

材料科学应用

在材料科学领域,苯磺酰胺的衍生物已被用于合成具有特定光学性质的新型材料。例如,与 Zinquin 酯(一种用于 Zn(II) 的特定荧光团)相关的类似物的合成和表征展示了该化合物在创建用于金属离子的灵敏荧光探针方面的潜力。这些探针对于研究生物系统中的金属离子动力学和开发具有独特光学性质的材料至关重要 (Kimber et al., 2003).

生物化学应用

在生物化学层面上,对苯磺酰胺衍生物的研究延伸到探索它们与酶的相互作用以及作为酶抑制剂的潜力。例如,对含有苯磺酰胺部分的氨基噻唑-芍药酚衍生物的合成和生物活性的研究已经显示出对各种癌细胞系具有显着的抗癌潜力。这些发现有助于开发新的抗癌剂,并增强我们对癌细胞增殖的分子机制的理解 (Tsai et al., 2016).

属性

IUPAC Name |

5-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO5S/c1-21-13-5-4-12(16)10-14(13)23(19,20)17-11-15(22-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMCMTJHHGCPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)

![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)

![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)